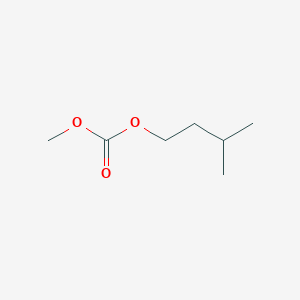
Methyl 3-methylbutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methylbutyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a methyl group and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylbutyl carbonate can be synthesized through the reaction of 3-methylbutanol with dimethyl carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The use of an acid catalyst, such as sulfuric acid, can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of environmentally friendly catalysts and solvents aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylbutanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different esters and alcohols.
Oxidation: Under oxidative conditions, it can be converted to corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-methylbutanol and carbon dioxide.
Transesterification: Various esters and alcohols.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
Methyl 3-methylbutyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Green Chemistry: Its production and use align with green chemistry principles, making it a suitable candidate for sustainable chemical processes.
Industrial Applications: It is used in the formulation of coatings, adhesives, and plasticizers due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-methylbutyl carbonate involves its reactivity as an ester. In hydrolysis reactions, the nucleophilic attack by water or hydroxide ions on the carbonyl carbon leads to the formation of 3-methylbutanol and carbon dioxide . In transesterification reactions, the nucleophilic attack by an alcohol on the carbonyl carbon results in the exchange of the alkoxy group .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Similar ester with a simpler structure.
Ethyl acetate: Another ester with similar reactivity but different alkyl groups.
Methyl butyrate: An ester with a similar carbon chain length but different branching
Uniqueness
Methyl 3-methylbutyl carbonate is unique due to its specific branching and the presence of a 3-methylbutyl group, which imparts distinct physical and chemical properties compared to other esters. This branching can influence its reactivity and applications in various chemical processes .
Properties
CAS No. |
228273-02-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 3-methylbutyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-5-10-7(8)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
SIJHHVROKHRVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


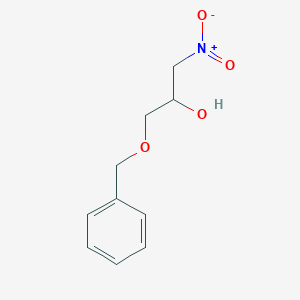
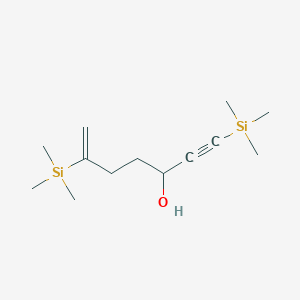

![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

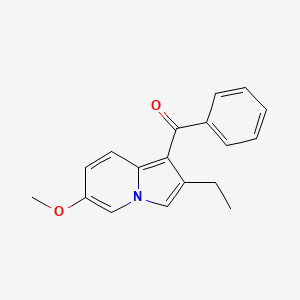
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
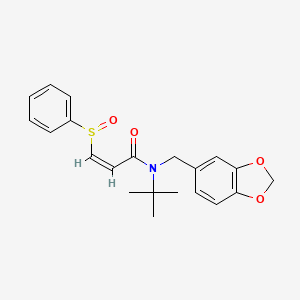
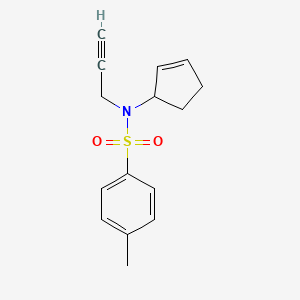
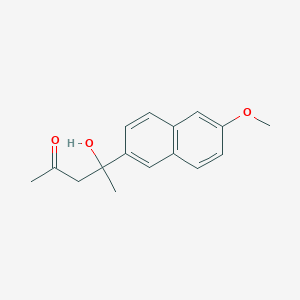
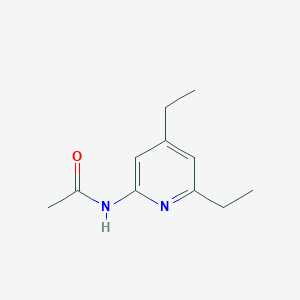
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
